2-Amino-4-chlorothiazole-5-carbaldehyde

説明

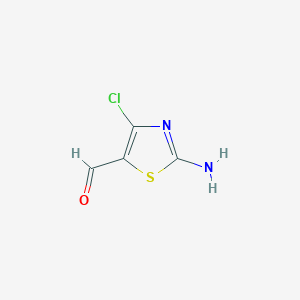

Structure

3D Structure

特性

IUPAC Name |

2-amino-4-chloro-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2OS/c5-3-2(1-8)9-4(6)7-3/h1H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRBYUWRYRRPKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(N=C(S1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452484 | |

| Record name | 2-Amino-4-chlorothiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76874-79-8 | |

| Record name | 2-Amino-4-chloro-5-thiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76874-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-chlorothiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-4-chlorothiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Amino-4-chlorothiazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The presence of a reactive aldehyde function, a nucleophilic amino group, and a halogenated thiazole core makes it a versatile building block for the synthesis of a diverse range of molecular architectures.

Core Chemical Properties

| Property | Value | Source/Method |

| CAS Number | 76874-79-8 | Alfa Chemistry, Sigma-Aldrich[1][2] |

| Molecular Formula | C₄H₃ClN₂OS | Alfa Chemistry, SpectraBase[1][3] |

| Molecular Weight | 162.6 g/mol | Alfa Chemistry, ChemBK[1][4] |

| Predicted Density | 1.658 ± 0.06 g/cm³ | ChemBK[4] |

| Predicted Boiling Point | 341.3 ± 22.0 °C | ChemBK[4] |

| Predicted pKa | 0.39 ± 0.10 | ChemBK[4] |

| Physical Form | Solid | Inferred from related compounds |

| Solubility | Soluble in organic solvents like DMF and DMSO | Inferred from reactivity data |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, spectral data is available on platforms like SpectraBase, though access may be restricted.[3] The expected spectral features can be inferred from the analysis of structurally related compounds.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the aldehyde proton (CHO), the amino protons (NH₂), and potentially the thiazole ring proton if not fully substituted. |

| ¹³C NMR | Resonances for the carbonyl carbon of the aldehyde, the carbons of the thiazole ring (C2, C4, C5), with chemical shifts influenced by the chlorine, amino, and aldehyde substituents. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the aldehyde, C=N and C=C stretching of the thiazole ring, and C-Cl stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the thiazole ring and its substituents. A mass spectrum is noted as available on SpectraBase.[3] |

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 2-amino-4-chlorothiazole, followed by a Vilsmeier-Haack formylation to introduce the aldehyde group at the 5-position of the thiazole ring.

Experimental Protocols

Step 1: Synthesis of 2-amino-4-chlorothiazole (Precursor)

The synthesis of 2-amino-4-substituted thiazoles can be achieved through the Hantzsch thiazole synthesis. For the chloro-substituted precursor, a common method involves the reaction of a suitable α-halocarbonyl compound with thiourea. Alternatively, the amino group of a 2-aminothiazole can be replaced by a chlorine atom via a Sandmeyer-type reaction.[5]

Representative Protocol for Hantzsch Thiazole Synthesis:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea in a suitable solvent such as ethanol.

-

Addition of α-halocarbonyl: Slowly add an equimolar amount of an appropriate α,α-dihalo or α-halo-α-formyl carbonyl compound to the stirring solution.

-

Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution) to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 2-amino-4-chlorothiazole.

Step 2: Vilsmeier-Haack Formylation of 2-amino-4-chlorothiazole

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7][8]

Detailed Protocol:

-

Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) in an ice bath to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise, ensuring the temperature does not exceed 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent (a chloromethyleneiminium salt).

-

Addition of 2-amino-4-chlorothiazole: Dissolve 2-amino-4-chlorothiazole in anhydrous DMF or another suitable solvent and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature typically ranging from 60-80 °C for several hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of an aqueous base solution (e.g., sodium hydroxide or sodium bicarbonate) until the pH is neutral or slightly basic.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of its three key functional groups: the 2-amino group, the 4-chloro substituent, and the 5-carbaldehyde group.

-

The 2-Amino Group: The exocyclic amino group is nucleophilic and can undergo reactions with various electrophiles. These include acylation, alkylation, and condensation reactions.[9] For instance, it can react with acid chlorides or anhydrides to form the corresponding amides. It can also react with aldehydes and ketones to form Schiff bases (imines).

-

The 5-Carbaldehyde Group: The aldehyde group is electrophilic at the carbonyl carbon and is susceptible to nucleophilic attack. It can undergo a wide range of classical aldehyde reactions, such as:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form substituted amines.

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

-

Condensation Reactions: Knoevenagel or Claisen-Schmidt condensations with active methylene compounds or methyl ketones, respectively.[9]

-

Oxidation: Can be oxidized to the corresponding carboxylic acid.

-

Reduction: Can be reduced to the corresponding primary alcohol.

-

-

The Thiazole Ring: The thiazole ring itself is an electron-rich aromatic system. The chlorine atom at the 4-position can potentially undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by strongly electron-withdrawing groups. The overall electronic nature of the ring influences its susceptibility to further electrophilic or nucleophilic attack.

Applications in Research and Drug Development

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds, including antibacterial, antifungal, anti-inflammatory, and anticancer agents.[10] The presence of the aldehyde "handle" in this compound makes it a particularly valuable intermediate for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.[11] Derivatives can be readily prepared by leveraging the reactivity of the amino and aldehyde groups to explore structure-activity relationships.

Visualizations

Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Workflow: Vilsmeier-Haack Formylation

Caption: Workflow for the Vilsmeier-Haack formylation step.

Reactivity Profile

Caption: Reactivity of this compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. CN1980909B - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors - Google Patents [patents.google.com]

- 3. spectrabase.com [spectrabase.com]

- 4. chembk.com [chembk.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-4-chlorothiazole-5-carbaldehyde (CAS: 76874-79-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4-chlorothiazole-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses its significant role in the synthesis of kinase inhibitors, most notably the anti-cancer drug Dasatinib.

Physicochemical Properties

This compound is a solid compound at room temperature. Its key physicochemical properties are summarized in the table below. Please note that some of the data are predicted values due to the limited availability of experimental data in the literature.

| Property | Value | Source |

| CAS Number | 76874-79-8 | [1][2] |

| Molecular Formula | C₄H₃ClN₂OS | [1] |

| Molecular Weight | 162.60 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | Not available (related compound 2-aminothiazole-5-carboxaldehyde melts at 122-132 °C) | [3] |

| Boiling Point (Predicted) | 341.3 ± 22.0 °C | [4] |

| Density (Predicted) | 1.658 ± 0.06 g/cm³ | [4] |

| Solubility | Soluble in various organic solvents (specific data not available) | General knowledge |

Synthesis and Purification

The synthesis of this compound can likely be achieved via a Vilsmeier-Haack reaction on 2-amino-4-chlorothiazole. This reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.[5][6]

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol is a generalized procedure based on known Vilsmeier-Haack reactions and should be adapted and optimized for specific laboratory conditions.[3]

Materials:

-

2-Amino-4-chlorothiazole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a thermometer, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

-

Reaction with 2-Amino-4-chlorothiazole: Dissolve 2-amino-4-chlorothiazole in dichloromethane (DCM). Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Isolation: Remove the solvent under reduced pressure to obtain the crude product.

Purification Protocol: Recrystallization

The crude this compound can be purified by recrystallization.[5]

Procedure:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents like THF/hexane or methanol/water).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Caption: Synthetic pathway for this compound.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | s | 1H | Aldehyde proton (-CHO) |

| ~8.0 | br s | 2H | Amino protons (-NH₂) |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | Aldehyde carbon (C=O) |

| ~170 | C2 (carbon bearing the amino group) |

| ~150 | C4 (carbon bearing the chloro group) |

| ~120 | C5 (carbon bearing the aldehyde group) |

FTIR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amino group) |

| 1680-1660 | Strong | C=O stretching (aldehyde) |

| 1620-1580 | Medium | C=N stretching (thiazole ring) |

| 1550-1500 | Medium | N-H bending (amino group) |

| ~1100 | Medium | C-Cl stretching |

Mass Spectrometry (Predicted)

| m/z | Interpretation |

| 162/164 | Molecular ion peak [M]⁺ (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 133/135 | [M - CHO]⁺ |

| 127 | [M - Cl]⁺ |

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several kinase inhibitors, which are a major class of anti-cancer drugs.[6][11]

Role in the Synthesis of Dasatinib

Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). The synthesis of Dasatinib involves the coupling of this compound with other heterocyclic moieties. The aldehyde group of the title compound serves as a key functional handle for the construction of the complex molecular architecture of Dasatinib.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. calpaclab.com [calpaclab.com]

- 3. benchchem.com [benchchem.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. growingscience.com [growingscience.com]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to 2-Amino-4-chlorothiazole-5-carbaldehyde

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 2-Amino-4-chlorothiazole-5-carbaldehyde, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Properties

This compound possesses a core thiazole ring, which is a five-membered aromatic ring containing both sulfur and nitrogen atoms. This core is substituted with an amino group at position 2, a chlorine atom at position 4, and a carbaldehyde (formyl) group at position 5. The presence of these varied functional groups imparts specific chemical reactivity and potential for further molecular elaboration, making it a valuable building block in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₄H₃ClN₂OS | [1][2] |

| Molecular Weight | 162.6 g/mol | [1][2] |

| Appearance | Predicted to be a solid | |

| Melting Point | Not explicitly available | |

| Boiling Point | Predicted: 341.3 ± 22.0 °C | [2] |

| Density | Predicted: 1.658 ± 0.06 g/cm³ | [2] |

| Solubility | Expected to be soluble in organic solvents |

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 - 10.0 | Singlet | 1H | Aldehyde proton (CHO) |

| ~7.5 - 8.0 | Broad Singlet | 2H | Amino protons (NH₂) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| ~180 - 185 | Aldehyde carbonyl carbon (CHO) |

| ~165 - 170 | C2 (carbon bearing the amino group) |

| ~140 - 145 | C4 (carbon bearing the chlorine atom) |

| ~120 - 125 | C5 (carbon bearing the carbaldehyde group) |

FT-IR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 - 3200 | N-H stretching (amino group) |

| ~1680 - 1660 | C=O stretching (aldehyde) |

| ~1620 - 1580 | C=N stretching (thiazole ring) |

| ~1550 - 1500 | N-H bending (amino group) |

| ~800 - 700 | C-Cl stretching |

Mass Spectrometry (MS)

| m/z Ratio | Interpretation |

| ~162/164 | [M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established methods for the synthesis of substituted 2-aminothiazoles, such as the Hantzsch thiazole synthesis.[4][5] This typically involves the reaction of an α-halocarbonyl compound with a thiourea derivative.

Proposed Synthetic Pathway

A potential synthetic route to this compound could involve the reaction of a suitable α,α-dichloro-β-oxo-propanal derivative with thiourea. The Vilsmeier-Haack reaction on an appropriate N-acetyl-2-aminothiazole precursor could also be a viable route to introduce the formyl group.

Caption: Plausible synthetic pathway for this compound.

General Experimental Protocol (Hypothetical)

The following is a generalized experimental protocol that could be adapted for the synthesis of this compound.

Materials:

-

α,α-dichloro-β-oxopropanal (or a suitable precursor)

-

Thiourea

-

Ethanol (or another suitable solvent)

-

Sodium acetate (or another base)

Procedure:

-

Dissolve thiourea (1 equivalent) in ethanol in a round-bottom flask equipped with a condenser and a magnetic stirrer.

-

Add sodium acetate (1 equivalent) to the solution and stir until dissolved.

-

Slowly add a solution of α,α-dichloro-β-oxopropanal (1 equivalent) in ethanol to the flask.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Caption: A generalized experimental workflow for the synthesis of the target molecule.

Reactivity and Applications in Drug Development

The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[6][7] This is due to its ability to engage in various biological interactions and its synthetic tractability.

The functional groups on this compound offer multiple points for chemical modification:

-

The amino group can be acylated, alkylated, or used in the formation of Schiff bases or sulfonamides.

-

The carbaldehyde group is a versatile handle for reactions such as reductive amination, Wittig reactions, and the formation of various heterocyclic rings.

-

The chlorine atom can potentially be displaced via nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents.

This trifunctional nature makes this compound a highly attractive starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs.[6] Derivatives of 2-aminothiazoles have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][8]

Caption: Logical relationships of the core molecule to its potential applications.

Visualization of the Molecular Structure

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents. Its multifunctional nature allows for diverse chemical modifications, enabling the exploration of a broad chemical space in drug discovery. Further research into its synthesis, reactivity, and biological activity is warranted to fully exploit its potential in medicinal chemistry.

References

- 1. spectrabase.com [spectrabase.com]

- 2. chembk.com [chembk.com]

- 3. rsc.org [rsc.org]

- 4. ijcmas.com [ijcmas.com]

- 5. mdpi.com [mdpi.com]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-4-chlorothiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4-chlorothiazole-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthetic methodologies, and its role as a versatile building block in the creation of complex bioactive molecules.

Chemical Identity and Properties

The IUPAC name for the compound is 2-amino-4-chloro-1,3-thiazole-5-carbaldehyde . It is also known by synonyms such as 2-amino-4-chloro-5-thiazolecarboxaldehyde and 2-amino-4-chlorothiazole-5-carboxaldehyde. This compound belongs to the 2-aminothiazole class, a scaffold that is a cornerstone in the development of numerous therapeutic agents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 76874-79-8 | |

| Molecular Formula | C₄H₃ClN₂OS | |

| Molecular Weight | 162.60 g/mol | |

| Predicted Density | 1.658 ± 0.06 g/cm³ | |

| Predicted Boiling Point | 341.3 ± 22.0 °C | |

| Appearance | Solid (predicted) | - |

Note: Some physical properties are predicted and have not been experimentally verified in publicly available literature.

Table 2: Spectroscopic Data Summary

| Spectroscopy | Expected Features for this compound |

| ¹H NMR | - A singlet for the aldehyde proton (CHO) expected around δ 9.0-10.0 ppm. - A broad singlet for the amino protons (NH₂) which is exchangeable with D₂O. |

| ¹³C NMR | - A signal for the aldehyde carbonyl carbon (C=O) expected around δ 180-190 ppm. - Signals for the thiazole ring carbons. |

| Mass Spectrometry | - A molecular ion peak [M]⁺ corresponding to the molecular weight. The presence of chlorine would result in a characteristic [M+2]⁺ peak with an intensity of approximately one-third of the [M]⁺ peak. |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through established synthetic routes for 2-aminothiazole derivatives. The two most probable methods are the Hantzsch thiazole synthesis and the Vilsmeier-Haack formylation of a pre-existing 2-amino-4-chlorothiazole.

Proposed Synthetic Pathway via Vilsmeier-Haack Reaction

A plausible and efficient route to synthesize this compound is through the Vilsmeier-Haack formylation of 2-amino-4-chlorothiazole. This reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring.

Caption: Proposed synthesis of this compound via Vilsmeier-Haack reaction.

This generalized protocol is based on established procedures for the Vilsmeier-Haack reaction on electron-rich heterocycles.

Materials and Reagents:

-

2-Amino-4-chlorothiazole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM) or other suitable inert solvent

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Vilsmeier Reagent Formation: In a three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

-

Reaction with Substrate: Dissolve 2-amino-4-chlorothiazole in an appropriate anhydrous solvent (e.g., dichloromethane). Add this solution dropwise to the pre-formed Vilsmeier reagent, again keeping the reaction temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow and careful addition of a saturated sodium bicarbonate solution until the pH is neutral (pH 7-8). This step should be performed in a well-ventilated fume hood due to gas evolution.

-

Isolation: The product may precipitate out of the aqueous solution. If so, it can be collected by vacuum filtration. Alternatively, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

Role in Drug Discovery and Development

2-Aminothiazole and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. The presence of a reactive aldehyde group and a nucleophilic amino group on the this compound core makes it a highly versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

The aldehyde functionality can readily undergo a variety of chemical transformations, including:

-

Reductive amination to introduce diverse amine-containing side chains.

-

Wittig reactions and related olefination to form carbon-carbon double bonds.

-

Oxidation to a carboxylic acid, providing a handle for amide bond formation.

-

Condensation reactions with various nucleophiles to form new heterocyclic rings.

The amino group can be acylated, alkylated, or used as a nucleophile in substitution reactions, further expanding the chemical space that can be explored from this starting material. For instance, the 2-aminothiazole moiety is a key component of the anti-cancer drug Dasatinib. While Dasatinib itself is a more complex derivative, the fundamental 2-aminothiazole core is crucial for its activity.

Caption: Synthetic utility of this compound in drug discovery.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and development. Its straightforward, albeit not widely documented, synthesis and the presence of multiple reactive functional groups make it an attractive starting material for the construction of diverse molecular architectures. Further exploration of its chemistry is likely to lead to the discovery of new therapeutic agents.

Spectral Data Analysis of 2-Amino-4-chlorothiazole-5-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chlorothiazole-5-carbaldehyde is a substituted thiazole derivative of significant interest in medicinal chemistry and drug discovery. The thiazole scaffold is a core component of numerous biologically active compounds, and the specific functionalization of this molecule—an amino group at position 2, a chloro group at position 4, and a carbaldehyde at position 5—makes it a versatile building block for the synthesis of novel therapeutic agents. Accurate spectral characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound and its subsequent derivatives.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of spectral data from similar 2-aminothiazole derivatives.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.5 | Broad Singlet | 2H | Amino protons (-NH₂) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~185 | Carbonyl carbon (C=O) |

| ~170 | C2 (Thiazole ring) |

| ~155 | C4 (Thiazole ring) |

| ~120 | C5 (Thiazole ring) |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretching (amino group) |

| 1680 - 1660 | Strong | C=O stretching (aldehyde) |

| 1620 - 1580 | Medium | C=N stretching (thiazole ring) |

| 1550 - 1500 | Medium | N-H bending (amino group) |

| ~1100 | Medium | C-Cl stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 162/164 | [M]⁺ (Molecular ion peak, isotopic pattern due to ³⁵Cl/³⁷Cl) |

| 134/136 | [M-CO]⁺ |

| 107/109 | [M-CO-HCN]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of NMR, IR, and MS spectra for 2-aminothiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover a range of 0-200 ppm.

-

Use a pulse angle of 45-90 degrees.

-

Set a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. A high-resolution mass spectrometer (e.g., Q-TOF) is recommended for accurate mass measurements.

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode.

-

Set the mass range to scan from m/z 50 to 500.

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable and intense signal for the molecular ion.

-

-

Data Acquisition (EI-MS):

-

If using a GC-MS system, introduce the sample via a gas chromatograph equipped with a suitable capillary column.

-

Set the electron energy to 70 eV.

-

Acquire the mass spectrum over a similar mass range.

-

-

Data Processing: Process the acquired data to identify the molecular ion peak and major fragment ions. For high-resolution data, calculate the elemental composition to confirm the molecular formula.

Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

Caption: Logical flow of experimental procedures for spectral data acquisition and analysis.

Solubility Profile of 2-Amino-4-chlorothiazole-5-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-4-chlorothiazole-5-carbaldehyde in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to conduct their own solubility assessments. It includes detailed experimental protocols and a template for data presentation.

Introduction

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been published. To aid researchers in their investigations, the following table provides a standardized format for recording and presenting experimentally determined solubility data. This structure is modeled after best practices in physicochemical property reporting.

Table 1: Experimental Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Methanol | 25 | Data | Data | e.g., Isothermal Saturation |

| e.g., Ethanol | 25 | Data | Data | e.g., Isothermal Saturation |

| e.g., Acetone | 25 | Data | Data | e.g., Isothermal Saturation |

| e.g., Dichloromethane | 25 | Data | Data | e.g., Isothermal Saturation |

| e.g., Ethyl Acetate | 25 | Data | Data | e.g., Isothermal Saturation |

| e.g., Toluene | 25 | Data | Data | e.g., Isothermal Saturation |

| e.g., N,N-Dimethylformamide | 25 | Data | Data | e.g., Isothermal Saturation |

| e.g., Dimethyl Sulfoxide | 25 | Data | Data | e.g., Isothermal Saturation |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents.

Isothermal Saturation Method (Shake-Flask)

This is a widely accepted method for determining thermodynamic solubility.

Materials:

-

This compound (pure solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system or a calibrated UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary study can determine the time to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 48, 72 hours) until the concentration of the solute in the supernatant remains constant.

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at that temperature.

Gravimetric Method

This method is simpler but may be less precise than instrumental methods.

Materials:

-

Same as for the Isothermal Saturation Method, excluding the analytical instrument.

-

Evaporating dish or watch glass

-

Oven

Procedure:

-

Follow steps 1-7 of the Isothermal Saturation Method.

-

Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed evaporating dish.

-

Carefully evaporate the solvent in a fume hood or a well-ventilated area. Gentle heating in an oven at a temperature below the decomposition point of the compound can be used to expedite evaporation.

-

Once the solvent is completely evaporated, weigh the evaporating dish containing the solid residue.

-

The mass of the dissolved solid is the final weight minus the initial weight of the evaporating dish.

-

Calculate the solubility in terms of g/100 mL or other appropriate units.

Visualizations

The following diagrams illustrate the workflow and logical relationships in solubility testing.

Caption: Experimental workflow for determining solubility.

Caption: Key factors influencing the solubility of a compound.

References

Stability and Storage of 2-Amino-4-chlorothiazole-5-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the stability and recommended storage conditions for 2-Amino-4-chlorothiazole-5-carbaldehyde (CAS Number: 76874-79-8). Due to the limited publicly available stability data specific to this compound, this guide incorporates information from structurally related compounds, including other chlorinated thiazoles and aminothiazole derivatives, to establish best practices for its handling and storage.

Core Compound Properties

This compound is a heterocyclic compound with the molecular formula C₄H₃ClN₂OS and a molecular weight of 162.6 g/mol .[1] It is often utilized as a building block in the synthesis of more complex molecules in medicinal chemistry and drug discovery. The presence of an amino group, a chloro substituent, and an aldehyde functional group on the thiazole ring influences its reactivity and stability.

| Property | Value | Source |

| CAS Number | 76874-79-8 | [1] |

| Molecular Formula | C₄H₃ClN₂OS | [1] |

| Molecular Weight | 162.6 | [1] |

| Purity (Commercial) | ≥ 95% | [1] |

| Appearance | Solid (based on analogs) |

Stability Profile

Specific quantitative stability studies for this compound are not widely available in the public domain. However, the chemical nature of the molecule and data from related compounds suggest several potential instability factors.

A study on a different 2-aminothiazole derivative highlighted its decomposition in DMSO at room temperature, resulting in oxygenated and dimerized products.[2] This suggests that solutions of 2-aminothiazole compounds may exhibit limited stability and should be prepared fresh.

General guidance for the handling of chlorinated solvents suggests that in the presence of water, some chlorinated hydrocarbons can slowly hydrolyze, leading to the formation of hydrochloric acid (HCl), which can cause corrosion of metal containers.[3]

Recommended Storage and Handling

Based on information from related compounds and general chemical safety guidelines, the following storage and handling procedures are recommended to ensure the stability and integrity of this compound.

Storage Conditions

| Parameter | Recommendation | Rationale and Source |

| Temperature | 2-8°C | Recommended for the related compound 4-Chlorothiazole-5-carbaldehyde.[4] |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Recommended for related thiazole compounds to prevent degradation from air and moisture. |

| Light | Keep in a dark place | To prevent light-induced degradation. |

| Container | Tightly closed in a dry, well-ventilated place | General recommendation from safety data sheets for similar compounds.[5][6] Carbon steel or stainless steel may be suitable to prevent rust contamination.[3] |

Handling

Personal protective equipment (PPE), including gloves, and eye protection, should be worn when handling this compound.[6] Handling should be conducted in a well-ventilated area.[6]

Potential Degradation Pathway

While specific degradation products for this compound have not been documented in the literature reviewed, a potential degradation pathway can be inferred based on the functional groups present. The aldehyde group is susceptible to oxidation to a carboxylic acid, and the aminothiazole core may be susceptible to hydrolysis or dimerization, particularly in solution.

Incompatible Materials

To prevent degradation and hazardous reactions, avoid contact with the following materials, as indicated for related compounds:

Experimental Protocols

Detailed experimental protocols for the stability testing of this compound are not available in the reviewed literature. A standard approach to assess the stability of this compound would involve:

-

Forced Degradation Studies: Exposing the compound to stress conditions such as heat, humidity, light, and acidic/basic/oxidative environments.

-

Analytical Method Development: Using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from any degradation products.

-

Long-Term Stability Studies: Storing the compound under the recommended storage conditions (2-8°C, inert atmosphere, dark) and analyzing it at specific time points to determine its shelf life.

Conclusion

While specific stability data for this compound is scarce, a conservative approach to its storage and handling is recommended based on the chemistry of its functional groups and information available for related compounds. Storing the compound at refrigerated temperatures, under an inert atmosphere, and protected from light will help to minimize degradation and ensure its quality for research and development applications. For critical applications, it is advisable to perform in-house stability studies to determine a precise shelf life under your specific storage conditions.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 4. americanelements.com [americanelements.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

2-Amino-4-chlorothiazole-5-carbaldehyde safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 2-Amino-4-chlorothiazole-5-carbaldehyde

Hazard Identification and Classification

Based on data from analogous compounds such as 2-aminothiazole and chlorothiazole derivatives, this compound is anticipated to present several health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Table 1: Hazard Classification based on Structurally Similar Compounds

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |

|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |

|

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2] |

|

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[1] |

|

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] |

|

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure.

Table 2: Recommended Handling and Storage Precautions

| Precaution | Description |

| Engineering Controls | Handle in a well-ventilated area, preferably in a chemical fume hood.[3] Ensure eyewash stations and safety showers are readily accessible.[2] |

| Personal Protective Equipment (PPE) | - Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][4] - Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[1][2] - Respiratory Protection: If dusts or aerosols may be generated, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95).[1][4] |

| Hygiene Practices | Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.[5] |

| Storage Conditions | Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2] |

First Aid Measures

In the event of exposure, immediate first aid is crucial.

Table 3: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][2] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |

Fire-Fighting and Accidental Release Measures

Table 4: Emergency Procedures

| Situation | Recommended Actions |

| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish flames.[1] Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4] |

| Accidental Release | - Small Spills: Sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1][2] - Large Spills: Evacuate the area. Wear appropriate PPE. Prevent the material from entering drains or waterways.[1] |

Experimental Protocols

No specific experimental safety protocols for this compound were found. The following is a generalized, hypothetical workflow for assessing the skin irritation potential of a novel chemical compound, based on standard toxicological practices.

Caption: Hypothetical workflow for assessing skin irritation.

Logical Relationships in Chemical Safety

The effective management of chemical safety follows a logical progression from identifying hazards to implementing controls and preparing for emergencies.

Caption: Workflow for chemical safety and handling.

References

Commercial Suppliers and Technical Guide for 2-Amino-4-chlorothiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for 2-Amino-4-chlorothiazole-5-carbaldehyde, a key building block in medicinal chemistry. It also details a likely synthetic protocol for this compound based on established chemical reactions and provides a relevant biological context through a signaling pathway diagram.

Commercial Availability

This compound (CAS No: 76874-79-8) is available from a variety of commercial suppliers. The following table summarizes key information from several vendors to facilitate procurement for research and development purposes.

| Supplier | Product Number | Purity | Available Quantities |

| Synthonix, Inc. | A2882 | 97% | Not specified |

| BLD Pharm | BD29594 | Not specified | Not specified |

| American Custom Chemicals Corporation | ACC-12345 | min 95% | 10 grams |

| 2a biotech | 2A-9074949 | Not specified | Not specified |

| JHECHEM CO LTD | Not specified | Not specified | Not specified |

| Simson Pharma Limited | Not specified | Not specified | Not specified |

Synthetic Protocol: Vilsmeier-Haack Formylation

Reaction Scheme:

Materials and Reagents:

-

2-Amino-4-chlorothiazole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Experimental Procedure:

-

Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-Dimethylformamide (DMF) to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature below 10°C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

-

Reaction with 2-Amino-4-chlorothiazole: Dissolve 2-Amino-4-chlorothiazole in dichloromethane (DCM) in a separate flask. Cool the previously prepared Vilsmeier reagent back to 0°C. Slowly add the solution of 2-Amino-4-chlorothiazole to the Vilsmeier reagent dropwise, ensuring the reaction temperature is kept below 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture in an ice bath. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This step should be performed in a fume hood due to gas evolution.

-

Extraction and Purification: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes). Combine the organic layers and wash with brine (2 x volumes). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product. The crude product can be further purified by column chromatography on silica gel.

Application in Drug Discovery: A Precursor for Kinase Inhibitors

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry and is a core component of numerous approved drugs.[1] this compound serves as a versatile intermediate for the synthesis of various bioactive molecules, including potent kinase inhibitors used in cancer therapy.

One prominent example of a drug containing a modified 2-aminothiazole core is Dasatinib, a dual inhibitor of BCR-ABL and Src family kinases.[1] Dasatinib is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] The synthesis of Dasatinib and its analogs often involves intermediates derived from functionalized 2-aminothiazoles.[1]

BCR-ABL Signaling Pathway and Inhibition by Dasatinib

The following diagram illustrates the BCR-ABL signaling pathway, which is constitutively active in CML and leads to uncontrolled cell proliferation and survival. Dasatinib effectively inhibits the kinase activity of the BCR-ABL fusion protein, thereby blocking downstream signaling cascades.

Caption: BCR-ABL signaling pathway and its inhibition by Dasatinib.

References

Methodological & Application

Synthesis of Bio-active Derivatives from 2-Amino-4-chlorothiazole-5-carbaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the versatile building block, 2-Amino-4-chlorothiazole-5-carbaldehyde. This starting material is of significant interest in medicinal chemistry due to the prevalence of the 2-aminothiazole core in a wide range of biologically active compounds, including antibacterial, antifungal, and anticancer agents.[1][2] The presence of three reactive sites—the 2-amino group, the 4-chloro substituent, and the 5-carbaldehyde function—offers a rich platform for chemical diversification to explore new therapeutic agents.

Key Synthetic Transformations

This compound can undergo a variety of chemical transformations to yield a diverse library of derivatives. The primary reaction pathways include:

-

Schiff Base Formation: The aldehyde group at the 5-position readily condenses with primary amines to form imines (Schiff bases), which are valuable intermediates for the synthesis of various heterocyclic systems and have shown a broad spectrum of biological activities.[3][4]

-

Acylation of the Amino Group: The 2-amino group can be acylated using acid chlorides or anhydrides to introduce amide functionalities. This modification is a common strategy in drug design to modulate the physicochemical properties and biological activity of the parent molecule.[5]

-

Nucleophilic Aromatic Substitution of the Chloro Group: The chlorine atom at the 4-position can be displaced by various nucleophiles, allowing for the introduction of a wide range of substituents and further molecular elaboration.[6][7]

-

Heterocycle Formation: The aldehyde and amino functionalities can be utilized in cyclization reactions to construct fused heterocyclic systems, such as pyrazolo[3,4-d]thiazoles, which are known to possess significant pharmacological properties.[8][9]

Application in Drug Discovery

The 2-aminothiazole scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs and clinical candidates.[1] Derivatives of this compound are being investigated for a variety of therapeutic applications:

-

Antimicrobial Agents: Schiff base derivatives of aminothiazoles have demonstrated promising antibacterial and antifungal activities.[3]

-

Anticancer Agents: Acylated 2-aminothiazole derivatives have been explored as potential anticancer agents, with some showing potent activity against various cancer cell lines.[10][11]

-

Kinase Inhibitors: The 2-aminothiazole moiety is a key component of several kinase inhibitors, and derivatives of the title compound can be designed as novel kinase inhibitors for the treatment of cancer and inflammatory diseases.

Experimental Protocols

The following are generalized protocols for the key synthetic transformations of this compound. Researchers should note that reaction conditions may require optimization for specific substrates.

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol describes the condensation of this compound with a primary amine.

Procedure:

-

To a solution of this compound (1.0 mmol) in absolute ethanol (10 mL), add the desired primary amine (1.0 mmol).

-

Add a few drops of glacial acetic acid as a catalyst.

-

The reaction mixture can be stirred at room temperature or refluxed for a period ranging from a few minutes to several hours, depending on the reactivity of the amine. Microwave irradiation can also be employed to accelerate the reaction.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.

Quantitative Data for Representative Schiff Base Synthesis:

| Derivative | Amine Reactant | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |

| General | Primary Amine | Ethanol, Glacial Acetic Acid, Reflux | 60-90 | Varies | [3][4] |

Protocol 2: Acylation of the 2-Amino Group

This protocol details the acylation of the 2-amino group of this compound.

Procedure:

-

Suspend this compound (1.0 mmol) in a suitable dry solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (10 mL).

-

Add a base, such as triethylamine (1.2 mmol) or pyridine, to the suspension.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.1 mmol) dropwise to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.[5]

Quantitative Data for a Representative Acylation Reaction:

| Derivative | Acylating Agent | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |

| N-acetyl | Acetyl chloride | THF, Triethylamine, 0 °C to RT | 70-85 | Varies | [5] |

Protocol 3: Nucleophilic Aromatic Substitution of the 4-Chloro Group

This protocol outlines a general procedure for the displacement of the chloro group.

Procedure:

-

Dissolve this compound or its N-protected derivative (1.0 mmol) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add the nucleophile (e.g., a secondary amine, thiol, or alkoxide) (1.2-2.0 mmol) and a base such as potassium carbonate or sodium hydride if necessary.

-

Heat the reaction mixture at a temperature ranging from room temperature to 100 °C, depending on the nucleophile's reactivity.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and pour it into ice-water.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography.

Quantitative Data for a Representative Nucleophilic Substitution:

| Derivative | Nucleophile | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |

| 4-amino substituted | Amine | DMF, Base, Heat | 50-80 | Varies | General Procedure |

Protocol 4: Synthesis of Pyrazolo[3,4-d]thiazole Derivatives

This protocol describes a potential pathway for the synthesis of fused pyrazole rings.

Procedure:

-

Synthesize the Schiff base of this compound with a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) following Protocol 1.

-

The resulting hydrazone can then undergo cyclization. A common method involves reacting the hydrazone with a suitable reagent that provides the remaining carbon atom of the pyrazole ring. For instance, Vilsmeier-Haack reaction conditions (e.g., POCl3/DMF) can be employed for the synthesis of pyrazole-4-carbaldehydes from hydrazones.[8]

-

Alternatively, intramolecular cyclization can be induced under thermal or acidic/basic conditions, depending on the substrate.

-

The specific conditions for cyclization will need to be determined empirically based on the nature of the hydrazone intermediate.

Quantitative Data for a Representative Pyrazole Formation:

| Derivative | Reactants | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |

| Pyrazolo[3,4-d]thiazole | Hydrazone intermediate | Varies (e.g., POCl3/DMF) | 40-70 | Varies | [8][9] |

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations described.

Caption: Key synthetic pathways from this compound.

Caption: General experimental workflow for the synthesis of derivatives.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sjpas.com [sjpas.com]

- 4. jocpr.com [jocpr.com]

- 5. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pyrazolo[3,4-d][1,2,3]triazole-1-carboxamides and 5-alkylaminopyrazolo[3,4-d]oxazoles: synthesis and evaluation of the in vitro antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. View of Synthesis of Novel 2-Amino Thiazole Derivatives and Salicyaldehyde based Ligand to have Biological Activity | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]

Application Notes and Protocols: Reactions of the Aldehyde Group in 2-Amino-4-chlorothiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key reactions involving the aldehyde functional group of 2-Amino-4-chlorothiazole-5-carbaldehyde, a versatile building block in medicinal chemistry and drug discovery. The protocols outlined below are based on established synthetic methodologies for thiazole derivatives and related heterocyclic compounds.

Overview of Reactivity

The aldehyde group at the C5 position of the 2-amino-4-chlorothiazole ring is a reactive site amenable to a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the thiazole ring and the adjacent chloro-substituent, making it susceptible to nucleophilic attack. This allows for the synthesis of a diverse range of derivatives with potential biological activities. The primary reactions of this aldehyde group include Schiff base formation, Knoevenagel condensation, Wittig reaction, and reductive amination. These reactions serve as crucial steps in the synthesis of novel heterocyclic scaffolds for drug development.

Key Reactions and Experimental Protocols

Schiff Base (Azomethine) Formation

The condensation of the aldehyde group with primary amines is a straightforward and widely used method to introduce structural diversity. This reaction typically proceeds under mild, acid-catalyzed conditions to form the corresponding imine or Schiff base.

General Reaction Scheme:

Caption: Schiff Base Formation from this compound.

Experimental Protocol:

A general procedure for the synthesis of Schiff bases from 2-aminothiazole derivatives involves the condensation with various aldehydes.[1] A similar protocol can be adapted for the reaction of this compound with primary amines.

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol (10-20 mL per mmol of aldehyde).

-

Add the primary amine (1.0-1.1 eq.) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

The reaction mixture is then refluxed for a period ranging from 30 minutes to 6 hours, with progress monitored by Thin Layer Chromatography (TLC).[2][3]

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol or water, and dried.

-

If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

Quantitative Data for Representative Schiff Base Derivatives:

| Reactant (R-NH2) | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights | Reference |

| Aniline | N-((2-amino-4-chlorothiazol-5-yl)methylene)aniline | 85-95 | 155-157 | IR (cm⁻¹): ~1620 (C=N); ¹H NMR (δ, ppm): ~8.5 (s, 1H, -CH=N-) | [2][3] |

| 4-Methoxyaniline | N-((2-amino-4-chlorothiazol-5-yl)methylene)-4-methoxyaniline | 88-96 | 168-170 | IR (cm⁻¹): ~1615 (C=N); ¹H NMR (δ, ppm): ~3.8 (s, 3H, -OCH₃), ~8.4 (s, 1H, -CH=N-) | [2][3] |

| 4-Nitroaniline | N-((2-amino-4-chlorothiazol-5-yl)methylene)-4-nitroaniline | 80-90 | 210-212 | IR (cm⁻¹): ~1610 (C=N), ~1520 & ~1340 (NO₂); ¹H NMR (δ, ppm): ~8.6 (s, 1H, -CH=N-) | [2][3] |

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product. This reaction is a powerful tool for C-C bond formation.[4]

General Reaction Scheme:

Caption: Knoevenagel Condensation of this compound.

Experimental Protocol:

A typical protocol for the Knoevenagel condensation of heterocyclic aldehydes can be adapted for this compound.[5]

-

To a solution of this compound (1.0 eq.) in ethanol, add the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 eq.).

-

Add a catalytic amount of a base such as piperidine or DBU (diazabicyclo[5.4.0]undec-7-ene).[5][6]

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC. Reaction times can vary from a few minutes to several hours.[6]

-

After completion, cool the mixture to room temperature.

-

The solid product, if formed, is collected by filtration, washed with cold ethanol, and dried.

-

If the product does not precipitate, the solvent is evaporated, and the residue is purified by column chromatography on silica gel.

Quantitative Data for Representative Knoevenagel Products:

| Active Methylene Compound | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights | Reference |

| Malononitrile | 2-((2-amino-4-chlorothiazol-5-yl)methylene)malononitrile | 90-98 | 220-222 | IR (cm⁻¹): ~2220 (C≡N), ~1600 (C=C); ¹H NMR (δ, ppm): ~8.2 (s, 1H, =CH-) | [7][8] |

| Ethyl Cyanoacetate | Ethyl 2-cyano-3-(2-amino-4-chlorothiazol-5-yl)acrylate | 85-95 | 185-187 | IR (cm⁻¹): ~2215 (C≡N), ~1720 (C=O), ~1610 (C=C); ¹H NMR (δ, ppm): ~1.3 (t, 3H, -CH₃), ~4.3 (q, 2H, -CH₂-), ~8.1 (s, 1H, =CH-) | [7][8] |

Wittig Reaction

The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes by reaction with a phosphorus ylide. This reaction is highly valuable for introducing vinyl groups or other unsaturated moieties.

General Reaction Scheme:

Caption: Wittig Reaction of this compound.

Experimental Protocol:

The following protocol is adapted from the Wittig olefination of a similar heterocyclic aldehyde.

-

In-situ Generation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 eq.) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong base such as n-butyllithium (n-BuLi) (1.1 eq.) dropwise. The formation of the ylide is often indicated by a color change.

-

Stir the mixture at 0 °C for 1 hour.

-

Wittig Reaction: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.

Expected Products and Characterization:

| Phosphonium Salt | Product | Expected Spectroscopic Features |

| Methyltriphenylphosphonium bromide | 2-Amino-4-chloro-5-vinylthiazole | ¹H NMR: Characteristic signals for vinyl protons (δ 5.0-6.5 ppm). |

| Ethyl(triphenyl)phosphonium bromide | 2-Amino-4-chloro-5-(prop-1-en-1-yl)thiazole | ¹H NMR: Signals corresponding to the propenyl group. |

Reductive Amination

Reductive amination is a two-step, one-pot reaction that converts the aldehyde into an amine. It involves the initial formation of a Schiff base with a primary or secondary amine, followed by in-situ reduction of the imine intermediate.

General Reaction Scheme:

Caption: Reductive Amination of this compound.

Experimental Protocol:

This is a general protocol for the reductive amination of aldehydes.[9]

-

Dissolve this compound (1.0 eq.) and the desired primary or secondary amine (1.0-1.2 eq.) in a suitable solvent like methanol or dichloromethane.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/iminium ion intermediate.

-

Add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq.) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water or dilute acid.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Expected Products and Characterization:

| Amine | Product | Expected Spectroscopic Features |

| Benzylamine | N-((2-amino-4-chlorothiazol-5-yl)methyl)aniline | ¹H NMR: Appearance of a new singlet for the methylene bridge (-CH₂-N). |

| Morpholine | 4-((2-amino-4-chlorothiazol-5-yl)methyl)morpholine | ¹H NMR: Signals corresponding to the morpholine ring protons and the methylene bridge. |

Applications in Drug Discovery and Development

The derivatives synthesized from this compound are of significant interest in drug discovery. The 2-aminothiazole scaffold is a privileged structure found in numerous biologically active compounds, including antibacterial, antifungal, anti-inflammatory, and anticancer agents. The aldehyde functionality serves as a key handle to explore the chemical space around this core, allowing for the generation of libraries of compounds for high-throughput screening. The diverse functionalities that can be introduced via the reactions described above can modulate the physicochemical properties and biological activities of the resulting molecules, making this a valuable platform for the development of new therapeutic agents.

Workflow for Derivative Synthesis and Screening